

Physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one

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Compound of Interest

Compound Name: 2H-1,4-Benzoxazin-3(4H)-one

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An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2H-1,4-Benzoxazin-3(4H)-one**. It includes detailed experimental protocols, structured data tables for key quantitative information, and visualizations of relevant chemical and biological pathways to support advanced research and development.

Chemical Identity and Properties

2H-1,4-Benzoxazin-3(4H)-one, a heterocyclic building block, is integral to the synthesis of various natural and synthetic organic compounds.[1][2][3][4][5][6] It serves as a foundational scaffold in medicinal chemistry due to its presence in molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][7][8][9] The compound is characterized by a benzene ring fused to an oxazine moiety.[10]

Table 1: Core Identifiers and Physical Properties



Property	Value
CAS Number	5466-88-6[1][2][3][10][11][12][13]
IUPAC Name	3,4-dihydro-2H-1,4-benzoxazin-3-one
Synonyms	4H-Benzo[14][15]oxazin-3-one, 2H-1,4- Benzoxazin-3-one[10]
Molecular Formula	C ₈ H ₇ NO ₂ [10][11][13][16]
Molecular Weight	149.15 g/mol [7][11][17]
Appearance	White to cream or off-white crystalline powder or flakes.[1][10]
Melting Point	170.0-176.0 °C; 173-175 °C[1][2][3][4][5][6][11] [12]; 174 °C[16]
Boiling Point	337.7 ± 31.0 °C (Predicted)[1]
Density	1.244 ± 0.06 g/cm³ (Predicted)[1]
рКа	12.89 ± 0.20 (Predicted)[1]
Solubility	Soluble in methanol (25 mg/mL, clear, colorless).[1][2][3][6][11] Also soluble in other organic solvents like ethanol and acetone, with limited solubility in water.[10]
InChl Key	QRCGFTXRXYMJOS-UHFFFAOYSA-N[2][3] [10][11][13][18]
SMILES	O=C1COC2=CC=CC=C2N1[2][3][11][16]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2H-1,4-Benzoxazin-3(4H)-one** and its derivatives.

Table 2: Spectroscopic Data Summary



Technique	Data Highlights
¹ H NMR	Data for derivatives are available, for example, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one shows signals at δ (ppm): 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH ₂), 1.10 (t, 3H, CH ₃).[15]
¹³ C NMR	For the 2-ethyl derivative, characteristic peaks appear at δ (ppm): 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4.[15]
Mass Spec (MS)	GC/MS analysis of the 2-ethyl derivative shows a molecular ion peak (M+) at m/z 177.[15] The base peak is often observed at m/z 120.[7][15]
Infrared (IR)	Spectra can be obtained via techniques like Mull or ATR-IR.[7] Key absorptions are expected for N-H, C=O (amide), and C-O-C stretching.
UV-Vis	λmax: 286 nm (in Ethanol).[1][12]

Chemical Synthesis and Reactivity

2H-1,4-Benzoxazin-3(4H)-one is a stable compound under normal conditions.[10] It is a key intermediate for synthesizing a wide range of derivatives.[1][2][3][4][5][6] A common and efficient method for its synthesis involves the reaction of o-aminophenol with chloroacetyl chloride.[1][3][4][5] The core structure can be functionalized at various positions to create derivatives with enhanced biological activities.[7][14]



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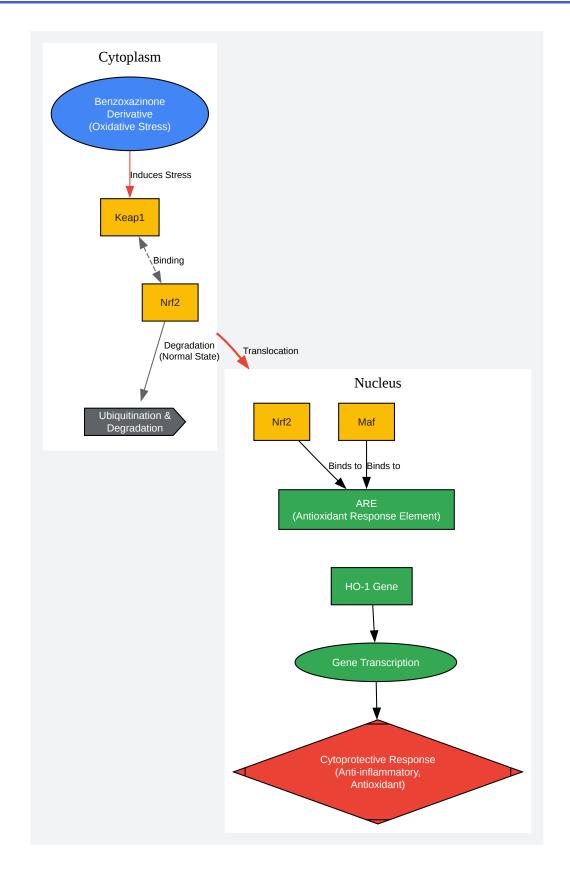
Synthesis workflow for 2H-1,4-Benzoxazin-3(4H)-one.

Biological Activity and Signaling Pathways

Derivatives of **2H-1,4-Benzoxazin-3(4H)-one** exhibit a broad spectrum of biological activities. They have shown notable potential as antifungal agents, particularly against Candida albicans, and as anti-inflammatory agents.[9][14][19] Recent studies have demonstrated that certain derivatives can induce DNA damage in tumor cells and alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway.[8]

The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[20] [21] Under stress conditions, the transcription factor Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a key role in anti-inflammatory and antioxidant responses.[12][22]





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Activation of the Nrf2/HO-1 pathway by Benzoxazinone derivatives.



Experimental Protocols Synthesis of 2H-1,4-Benzoxazin-3(4H)-one[4][5][26]

This protocol describes a general two-step synthesis from o-aminophenol.

- Step 1: N-Acylation.
 - Dissolve o-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or butanone in a round-bottom flask.
 - Add a base, for example, potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate (NaHCO₃) (1.5 eq).
 - Cool the mixture in an ice bath.
 - Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
 - Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxyphenyl)-2-chloroacetamide.
- Step 2: Intramolecular Cyclization.
 - Dissolve the crude intermediate from Step 1 in an anhydrous solvent like dimethylformamide (DMF).
 - Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
 - Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.[23]
 - After cooling, pour the reaction mixture into ice water to precipitate the product.
 - Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2H-1,4-Benzoxazin-3(4H)-one.



Melting Point Determination[1][3][11][16][17]

- Sample Preparation: Finely powder a small amount of the crystalline solid.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[15]
- Measurement:
 - Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
 - Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.[1]
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
 This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).

NMR Spectroscopy[2][12][15][18][22]

- Sample Preparation:
 - Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][11][14]
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[17]
 - Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock and shim the instrument on the deuterium signal of the solvent.
 - Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.



Fourier-Transform Infrared (FTIR) Spectroscopy[10][14] [27][28][29]

- Attenuated Total Reflectance (ATR) Method (for solids):
 - Record a background spectrum of the clean ATR crystal.
 - Place a small amount of the powdered solid sample directly onto the ATR crystal.
 - Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]
 - Collect the sample spectrum.
- KBr Pellet Method (for solids):
 - Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[10][24]
 - Place the mixture into a pellet die and use a hydraulic press to form a transparent or translucent pellet.[10][24]
 - Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[20] [30][31][32][33]

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
- Injection: Inject a small volume (typically 1 μ L) of the solution into the GC inlet, where it is vaporized.
- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.



Detection (MS): As the compound elutes from the column, it enters the mass spectrometer's
ion source. It is typically ionized by electron impact (EI), causing it to fragment. The mass
analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the
detector records their abundance, generating a mass spectrum that serves as a molecular
fingerprint.[25][26]

Safety Information

2H-1,4-Benzoxazin-3(4H)-one is classified as an irritant.[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
- Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and a dust mask.[1][2]

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